molecular formula C10H11ClO B1364835 2-Chloro-1-(4-methylphenyl)-1-Propanone CAS No. 69673-92-3

2-Chloro-1-(4-methylphenyl)-1-Propanone

Cat. No. B1364835
CAS RN: 69673-92-3
M. Wt: 182.64 g/mol
InChI Key: AVMPEHALQVCQQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not available, there are related studies that might be of interest. For instance, a study on the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-methylphenyl)-1-Propanone” is not explicitly mentioned in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not explicitly mentioned in the sources I have access to .

Scientific Research Applications

Asymmetric Synthesis

  • Chiral Intermediate Synthesis : Utilized in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs. Employing Saccharomyces cerevisiae reductase, high enantioselectivity was achieved in the conversion process (Y. Choi et al., 2010).

  • Ecofriendly Solvent Systems : A study demonstrated the synthesis of (S)-3-chloro-1-phenylpropanol using 2-methyltetrahydrofuran, an environmentally friendly solvent, showing efficient conversion with high yield and enantiomeric excess (Yanjun Tian et al., 2017).

Enzymatic Activity

  • Acetylcholinesterase Inhibition : Compounds similar to 2-Chloro-1-(4-methylphenyl)-1-Propanone, like 1-chloro-3-phenoxy-2-propanone, were found to be competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurological research (A. Dafforn et al., 1982).

Chemical Synthesis and Reactions

  • α-Chlorination of Aryl Ketones : 2-Chloro-1-(4-methylphenyl)-1-Propanone can be involved in the α-chlorination of aryl ketones using manganese(III) acetate, highlighting its role in creating dichloro derivatives (Takehiko Tsuruta et al., 1985).

  • Fluorinated Chirons Synthesis : The compound is used in creating fluorinated chirons, an essential step in synthesizing various biologically active molecules (A. Arnone et al., 1995).

  • Photophysical Studies : In photophysics, derivatives of 2-Chloro-1-(4-methylphenyl)-1-Propanone like 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone have been studied for their excited state processes (F. Morlet‐Savary et al., 2008).

Polymer Science

  • Polyethylene Films Studies : Research on 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films helps understand the selectivity of radical combinations and the nature of reaction cavities in polymer matrices (U. Bhattacharjee et al., 2004).

Medical Chemistry

  • Antimalarial Activity : Derivatives of 2-Chloro-1-(4-methylphenyl)-1-Propanone were synthesized and studied for their potential antimalarial activity, demonstrating significant findings in quantitative structure-activity relationships (L. M. Werbel et al., 1986).

Safety And Hazards

The safety and hazards associated with “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not explicitly mentioned in the sources I have access to .

Future Directions

While specific future directions for “2-Chloro-1-(4-methylphenyl)-1-Propanone” are not available, there are related studies that might be of interest. For instance, a study on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

2-chloro-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMPEHALQVCQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397589
Record name 2-Chloro-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-methylphenyl)-1-Propanone

CAS RN

69673-92-3
Record name 2-Chloro-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KB Texter, R Waymach, PV Kavanagh… - Drug Testing and …, 2018 - Wiley Online Library
2‐Amino‐1‐(4‐bromo‐2,5‐dimethoxyphenyl)ethanone hydrochloride (bk‐2C‐B) has recently emerged as a new psychoactive substance (NPS). It is most commonly consumed orally, …

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